![molecular formula C11H20NO7- B14790492 2-[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]acetate](/img/structure/B14790492.png)
2-[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]acetate, also known as Boc-NH-PEG2-CH2COOH, is a compound with the molecular formula C11H21NO6 and a molecular weight of 263.288 g/mol . This compound is a derivative of polyethylene glycol (PEG) and is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]acetate involves the reaction of 2-(2-(2-aminoethoxy)ethoxy)ethanol with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA). The reaction is typically carried out in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]acetate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Scientific Research Applications
2-[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]acetate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
PROTAC Synthesis: The compound is used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins.
Drug Delivery: The compound is used in the development of drug delivery systems due to its PEG backbone, which enhances solubility and biocompatibility.
Bioconjugation: The compound is used in bioconjugation reactions to attach biomolecules to various surfaces or other molecules.
Mechanism of Action
The mechanism of action of 2-[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]acetate involves its role as a linker in PROTACs . In this context, the compound facilitates the binding of the target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The PEG backbone of the compound enhances its solubility and biocompatibility, making it an effective linker .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetic acid
- 2-[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethanol
Uniqueness
2-[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]acetate is unique due to its PEG backbone, which provides enhanced solubility and biocompatibility . This makes it particularly useful in applications such as drug delivery and PROTAC synthesis .
Properties
Molecular Formula |
C11H20NO7- |
|---|---|
Molecular Weight |
278.28 g/mol |
IUPAC Name |
2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]acetate |
InChI |
InChI=1S/C11H21NO7/c1-11(2,3)19-10(15)12-18-7-6-16-4-5-17-8-9(13)14/h4-8H2,1-3H3,(H,12,15)(H,13,14)/p-1 |
InChI Key |
NACXAXGVXHCHTN-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


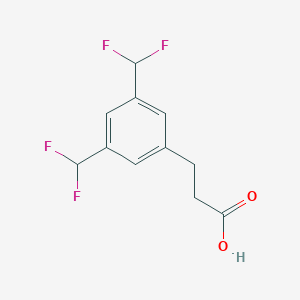
![[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium](/img/structure/B14790427.png)
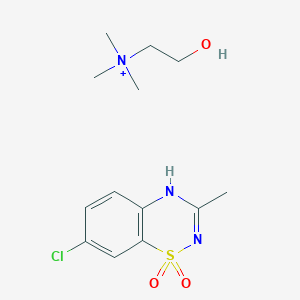
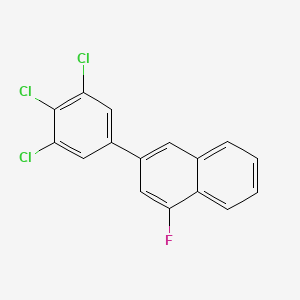
![5-(9H-Fluoren-2-yl)-2,3-dihydrothieno[3,4-b][1,4] dioxine](/img/structure/B14790442.png)
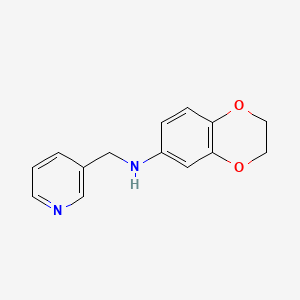

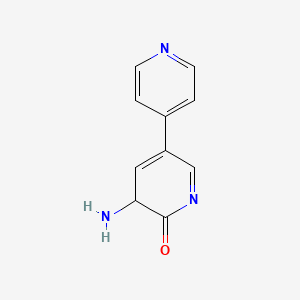
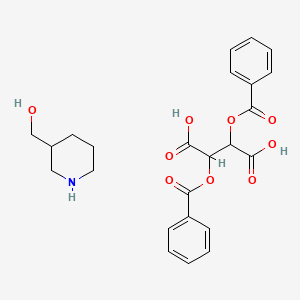
![(1R,2R)-2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B14790457.png)
![[1-[2-[(2-Acetamido-3-hydroxypropanoyl)amino]propanoyl]pyrrolidin-2-yl]boronic acid](/img/structure/B14790459.png)
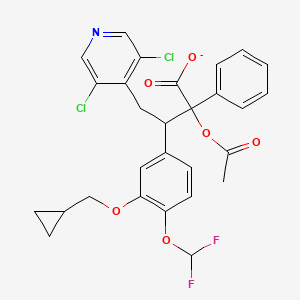
![2-[[5-(Diaminomethylideneamino)-1-[[1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-phenylpropanoic acid;dihydrate;hydrochloride](/img/structure/B14790474.png)
![2-amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid;hydrochloride](/img/structure/B14790476.png)
